molecular formula C16H17N3O4S2 B2978790 N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1207007-32-6

N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2978790
CAS RN: 1207007-32-6
M. Wt: 379.45
InChI Key: GJWDSWZDIYJLOK-UHFFFAOYSA-N
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Description

The compound “N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains a carboxamide group (-CONH2), which is a functional group derived from carboxylic acids, and a sulfamoyl group (-SO2NH2), which is a functional group derived from sulfamic acid .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The benzothiazole ring could be formed through a reaction known as a Hantzsch thiazole synthesis . The furan ring could be synthesized through a Paal-Knorr synthesis . The carboxamide and sulfamoyl groups could be introduced through nucleophilic acyl substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and furan rings would contribute to the compound’s aromaticity, making the molecule more stable . The carboxamide and sulfamoyl groups could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The benzothiazole ring could undergo electrophilic aromatic substitution reactions . The carboxamide group could be hydrolyzed to form a carboxylic acid and an amine . The sulfamoyl group could also undergo various reactions, such as hydrolysis or reactions with amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the carboxamide and sulfamoyl groups could increase the compound’s polarity and solubility in water . The aromatic rings could contribute to the compound’s UV/Vis absorption spectrum .

Scientific Research Applications

Antimicrobial Activity

N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide and its derivatives exhibit promising antimicrobial activities. For instance, compounds derived from benzothiazole nuclei have shown significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian Vero cell lines. These compounds demonstrate the potential for developing new antibacterial agents based on the benzothiazole scaffold (Palkar et al., 2017).

Anti-Inflammatory and Analgesic Properties

Benzothiazole derivatives have also been explored for their anti-inflammatory and analgesic properties. Novel compounds synthesized from visnaginone and khellinone derivatives have demonstrated significant inhibition of COX-2, with notable analgesic and anti-inflammatory activities, suggesting their utility as potential therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).

Antioxidant Activity

The antioxidant properties of benzothiazole derivatives have been highlighted in several studies. For example, benzothiazole-based compounds synthesized through catalytic assembly with carboxylic acids have shown promising antioxidant activities, showcasing their potential in combating oxidative stress-related diseases (Sindhe et al., 2016).

Anticancer Potential

Research into the anticancer potential of benzothiazole derivatives has yielded positive results. Some synthesized compounds containing thiadiazole and benzamide groups have exhibited notable anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer, making them promising candidates for further exploration as anticancer agents (Tiwari et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their effectiveness as corrosion inhibitors. They have shown to provide excellent protection against steel corrosion in acidic environments, indicating their potential application in industrial processes to prevent metal degradation (Hu et al., 2016).

Future Directions

Future research on this compound could involve further exploration of its synthesis and characterization, investigation of its reactivity and potential chemical transformations, and evaluation of its biological activity. This could include in vitro and in vivo studies to assess potential therapeutic applications .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S2/c1-9-13(14(10(2)23-9)25(21,22)19(3)4)15(20)18-16-17-11-7-5-6-8-12(11)24-16/h5-8H,1-4H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWDSWZDIYJLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)S(=O)(=O)N(C)C)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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